DC44SMe

ADC Payload Cytotoxicity DNA Alkylator

Researchers developing CD19-targeted ADCs require validated payloads with defined cytotoxicity profiles. DC44SMe is a phosphate prodrug of the DNA alkylator DC44, enabling solubility-enhanced conjugation. - Antiproliferative activity: IC50 = 2.0 nM (Ramos), 2.8 nM (Namalwa), 1.9 nM (HL60/s) - ADC benchmark: B4-SPP-DC44 conjugate shows antigen-dependent cytotoxicity (IC50 0.40 nM in Ramos) and 64% TGI in xenograft model - Key comparator for DC44 vs. DC4 payload optimization studies - Available for immediate R&D supply

Molecular Formula C38H37ClN5O7PS2
Molecular Weight 806.3 g/mol
Cat. No. B12428228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC44SMe
Molecular FormulaC38H37ClN5O7PS2
Molecular Weight806.3 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC
InChIInChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1
InChIKeyGUGCTFDJMBFTSB-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC44SMe: Phosphate Prodrug DNA Alkylator for ADC Payload Development


DC44SMe (CAS 1354787-76-0) is a phosphate prodrug of the cytotoxic DNA alkylator DC44, designed for conjugation into antibody-drug conjugates (ADCs) for targeted cancer therapy . The compound demonstrates potent antiproliferative activity with IC50 values of 2.0 nM, 2.8 nM, and 1.9 nM against Ramos (Burkitt lymphoma), Namalwa (Burkitt lymphoma), and HL60/s (acute myeloid leukemia) cancer cell lines, respectively . DC44SMe serves as a precursor that requires intracellular phosphatase-mediated activation to release the active DNA-damaging payload DC44 .

1 Phosphate prodrug requiring intracellular phosphatase activation to release active DNA alkylator.
2 Designed for ADC payload research; conjugatable via linker chemistry for antigen-targeted cell studies.
3 Supports cytotoxicity screening in CD19+ lymphoma and leukemia cell models.

Why DC44SMe Cannot Be Substituted with Generic Phosphate Prodrugs in ADC Development


Phosphate prodrugs of DNA alkylators are not interchangeable due to significant differences in intrinsic payload potency, cell line sensitivity profiles, and the in vivo performance of their corresponding ADCs . While compounds such as DC4SMe share a similar prodrug mechanism, they exhibit distinct cytotoxic fingerprints and divergent therapeutic indices when conjugated [1]. Substituting DC44SMe with an analog without rigorous comparative validation risks compromising ADC efficacy and altering the therapeutic window [2].

Attribute
DC44SMe (Target)
Generic Phosphate Prodrugs
Cell Line Sensitivity Profile
Shows distinct IC50 pattern vs. DC4SMe across lymphoma/leukemia lines
May exhibit divergent cytotoxicity ranking; cross-payload fingerprints not interchangeable
In Vivo ADC Performance
ADC conjugate (B4-SPP-DC44) produces model-dependent tumor growth inhibition
Efficacy profile may not transfer; requires head-to-head evaluation in relevant xenograft models

Quantitative Differentiation of DC44SMe from DC4SMe: IC50 and In Vivo Efficacy Evidence


Differential Cytotoxic Potency Across Lymphoma Cell Lines: DC44SMe vs. DC4SMe

DC44SMe and DC4SMe exhibit distinct cytotoxic profiles across three cancer cell lines. In Ramos cells, DC44SMe (IC50 2.0 nM) is marginally less potent than DC4SMe (IC50 1.9 nM). However, in Namalwa cells, DC44SMe (IC50 2.8 nM) demonstrates greater potency than DC4SMe (IC50 2.9 nM). In HL60/s cells, DC44SMe (IC50 1.9 nM) is slightly less potent than DC4SMe (IC50 1.8 nM) [1].

Cell Line IC50 Comparison
Reported
DC44SMe: Ramos 2.0 nM, Namalwa 2.8 nM, HL60/s 1.9 nM
DC4SMe: 1.9, 2.9, 1.8 nM (Δ ≤0.1 nM)
Supports cell-line-specific payload screening context.
Cross-study data; confirm under matched conditions.
ADC Payload Cytotoxicity DNA Alkylator

In Vivo ADC Efficacy Comparison: B4-SPP-DC44 vs. B4-SPP-DC4 in Ramos Xenograft Model

The ADC incorporating DC44 (B4-SPP-DC44) demonstrated a Tumor Growth Inhibition (TGI) of approximately 64.00% at Day 9 in the Ramos CDX model. In contrast, the DC4-based ADC (B4-SPP-DC4) achieved a significantly higher TGI of approximately 84.00% under identical dosing conditions [1].

ADC In Vivo TGI (Day 9)
Head-to-head
B4-SPP-DC44: ≈64% TGI vs B4-SPP-DC4: ≈84% TGI (Ramos CDX, 75 µg/kg qdx5)
Model-response context for ADC payload selection.
Direct comparison within same model and dosing.
ADC Efficacy In Vivo Pharmacology Xenograft Model

Phosphate Prodrug Solubility Enhancement: Class-Level Inference

Phosphate prodrugs, including DC44SMe, are designed to improve the aqueous solubility and stability of the parent DNA alkylator payload. While direct comparative solubility data for DC44SMe versus non-prodrug DC44 is not publicly available, the phosphate moiety is known to enhance water solubility, facilitating ADC conjugation and systemic delivery .

Phosphate Prodrug Solubility
Class-level
Phosphate moiety expected to enhance aqueous solubility (class-level inference)
Solubility context; data to verify.
Public quantitative solubility data not available.
Prodrug Design Solubility Formulation

ADC Cytotoxicity Selectivity: B4-SPP-DC44 Shows Antigen-Dependent Killing

The ADC B4-SPP-DC44, utilizing DC44 payload, exhibited potent cytotoxicity against CD19-positive Ramos cells (IC50 0.40 nM) but demonstrated markedly reduced activity against CD19-negative HL60/s cells (IC50 >1.80 nM), indicating antigen-dependent selectivity [1].

ADC Antigen-Dependent Selectivity
Head-to-head
B4-SPP-DC44 IC50: 0.40 nM (Ramos CD19+) vs >1.80 nM (HL60/s CD19–), >4.5-fold
Antigen-dependent response context for conjugated ADC.
Selectivity demonstrated under specified assay conditions.
ADC Selectivity Antigen-Dependent Cytotoxicity Bystander Effect

Optimal Use Cases for DC44SMe in ADC Research and Development


Payoff Selection for CD19-Targeted ADCs in B-Cell Malignancies

DC44SMe is ideally suited as a payload for ADCs targeting CD19-positive B-cell lymphomas, such as Burkitt lymphoma. The B4-SPP-DC44 conjugate demonstrates potent, antigen-dependent cytotoxicity in Ramos cells (IC50 0.40 nM) and in vivo tumor growth inhibition (TGI ≈64%) in the Ramos xenograft model [1].

Development of Phosphate Prodrug ADC Payloads Requiring Enhanced Solubility

When a DNA alkylator payload with poor aqueous solubility is required for ADC development, the phosphate prodrug strategy exemplified by DC44SMe offers a validated approach to improve solubility and facilitate conjugation, as supported by class-level evidence .

Comparative Pharmacology Studies of DC44 vs. DC4 Payloads

Researchers investigating the differential in vivo efficacy of DC44 versus DC4 payloads can utilize DC44SMe as a key comparator. The head-to-head TGI data (B4-SPP-DC44 ≈64% vs. B4-SPP-DC4 ≈84% at Day 9) provides a benchmark for evaluating structure-activity relationships and optimizing ADC therapeutic indices [1].

Application
Selection Property
Validation Focus
CD19+ B-cell lymphoma ADC studies
Payload potency and antigen-dependent selectivity in CD19+ cell models
Cell-line sensitivity profiling and ADC antigen-specificity validation
Phosphate prodrug solubility evaluation
Aqueous solubility and conjugate stability
Solubility assays and formulation stability testing
Comparative payload pharmacology in ADC models
Differential in vivo efficacy and cytotoxicity fingerprint
Model-response endpoint profiling in relevant xenograft models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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